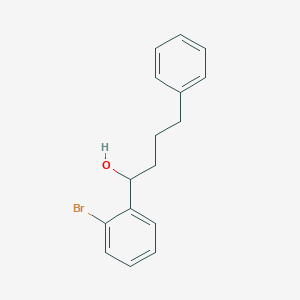

1-(2-Bromo-phenyl)-4-phenyl-butan-1-ol

Description

1-(2-Bromo-phenyl)-4-phenyl-butan-1-ol is a brominated aromatic alcohol featuring a butanol backbone substituted at the first carbon with a 2-bromo-phenyl group and at the fourth carbon with a phenyl group. This structure combines aromatic bromine’s electron-withdrawing effects with the hydroxyl group’s polarity, making it a candidate for applications in medicinal chemistry and synthetic intermediates. For instance, bromine in the ortho position may induce steric hindrance and alter electronic distribution, while the alcohol group enhances hydrogen-bonding capacity compared to ketones or amines .

Properties

Molecular Formula |

C16H17BrO |

|---|---|

Molecular Weight |

305.21 g/mol |

IUPAC Name |

1-(2-bromophenyl)-4-phenylbutan-1-ol |

InChI |

InChI=1S/C16H17BrO/c17-15-11-5-4-10-14(15)16(18)12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11,16,18H,6,9,12H2 |

InChI Key |

YCAYZCUOGMSTJP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(C2=CC=CC=C2Br)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(2-Bromo-phenyl)-4-phenyl-butan-1-ol with structurally related compounds, focusing on substituent effects, functional groups, and spectral data from the evidence provided.

Table 1: Structural and Functional Group Comparisons

*Estimated based on structural formula.

Key Comparison Points:

Functional Group Influence: Alcohol vs. Alcohol vs. Ketone: The ketone group in 1-(4-Bromo-2-fluorophenyl)pentan-1-one () lacks hydrogen-bonding capacity, likely reducing water solubility but enhancing stability against oxidation compared to alcohols .

Halogen Effects: Positional Isomerism: Bromine in the ortho position (target and a11) may sterically hinder reactions compared to para-substituted analogs (e.g., e3’s benzyl group). Halogen Type: Iodine (e2, ) and chlorine (e8, ) in similar compounds show variable effects on binding affinity and lipophilicity, with bromine offering a balance of size and reactivity .

Spectral Data Insights :

- NMR Shifts : In amine derivatives (e.g., a11), the 2-bromo-phenyl group causes deshielding in $^1$H NMR (δ ~7.5–8.0 ppm for aromatic protons) due to electron withdrawal. Alcohol protons (e.g., ) typically resonate at δ 1.5–2.5 ppm (CH$_2$) and δ 4.5–5.0 ppm (OH) .

- Mass Spectrometry : Amine derivatives (e.g., e3, m/z 606.5) show fragmentation patterns dominated by triazole ring cleavage, while alcohols (e.g., ) exhibit loss of H$_2$O (18 Da) and Br (79.9 Da) .

Table 2: Spectral Data Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.